BenchChemオンラインストアへようこそ!

BACE1-IN-1

Alzheimer's disease amyloid-beta enzymatic assay

Select BACE1-IN-1 for its moderate BACE1 potency (IC50=32 nM) enabling partial inhibition studies—critical given that >50% BACE1 inhibition worsened cognition in clinical trials. Its weak BACE1/BACE2 selectivity profile (32 vs 47 nM) makes it ideal for disentangling BACE1 vs BACE2 roles in amyloid processing. Confirmed brain-penetrant with >1,000-fold selectivity over cathepsin D, it is suitable for in vivo Alzheimer's models. Available at ≥98% purity for reliable assay calibration.

Molecular Formula C18H14F3N5O2
Molecular Weight 389.3 g/mol
CAS No. 1310347-50-2
Cat. No. B610529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBACE1-IN-1
CAS1310347-50-2
SynonymsRO5508887;  RO-5508887;  RO 5508887;  RO5508887 free base;  RG7129;  RG-7129;  RG 7129; 
Molecular FormulaC18H14F3N5O2
Molecular Weight389.3 g/mol
Structural Identifiers
SMILESCC1(C(COC(=N1)N)(F)F)C2=C(C=CC(=C2)NC(=O)C3=NC=C(C=C3)C#N)F
InChIInChI=1S/C18H14F3N5O2/c1-17(18(20,21)9-28-16(23)26-17)12-6-11(3-4-13(12)19)25-15(27)14-5-2-10(7-22)8-24-14/h2-6,8H,9H2,1H3,(H2,23,26)(H,25,27)/t17-/m1/s1
InChIKeyDVMUZHLUMHPCGZ-QGZVFWFLSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





BACE1-IN-1 (CAS 1310347-50-2): Foundational Data for BACE1 Inhibitor Procurement in Alzheimer's Disease Research


BACE1-IN-1 (also known as RO5508887 or RG-7129) is a small-molecule inhibitor of β-site amyloid precursor protein cleaving enzyme 1 (BACE1), the key enzyme responsible for initiating amyloid-β (Aβ) peptide production . It is characterized as a potent and highly brain-penetrant BACE1 inhibitor with reported IC50 values of 32 nM against human BACE1 and 47 nM against human BACE2 in biochemical enzymatic assays . The compound has a molecular weight of 389.33 g/mol and the molecular formula C18H14F3N5O2 . BACE1-IN-1 is a research tool widely utilized in Alzheimer's disease research for studying amyloidogenesis and evaluating therapeutic strategies targeting Aβ pathology .

Why BACE1-IN-1 Cannot Be Casually Substituted with Other BACE1 Inhibitors in Critical Research


The BACE1 inhibitor class exhibits substantial heterogeneity in potency, selectivity profiles, and brain penetration characteristics, rendering generic substitution a high-risk approach in scientific research. While clinical candidates such as verubecestat, lanabecestat, atabecestat, and elenbecestat share the common mechanism of BACE1 inhibition, their divergent binding affinities, off-target profiles (particularly against BACE2 and cathepsin D), and pharmacokinetic properties preclude simple interchangeability [1]. Moreover, the well-documented adverse effects and limited efficacy observed in late-stage clinical trials of several BACE1 inhibitors underscore the critical importance of understanding the precise molecular profile of any BACE1 inhibitor utilized in preclinical research [2]. The following quantitative evidence establishes the specific, measurable parameters that differentiate BACE1-IN-1 from its closest analogs, providing a rigorous basis for informed selection in experimental design.

BACE1-IN-1 Quantitative Differentiation Guide: Comparative Potency, Selectivity, and Brain Penetration Metrics


Comparative Biochemical Potency of BACE1-IN-1 vs. Clinical BACE1 Inhibitors

BACE1-IN-1 exhibits a BACE1 IC50 of 32 nM in biochemical enzymatic assays, a value that situates it between the sub-nanomolar potency of advanced clinical candidates and the weaker activity of early-stage compounds . For comparison, verubecestat (MK-8931) demonstrates a Ki of 2.2 nM [1], lanabecestat (AZD3293) a Ki of 0.4 nM , atabecestat (JNJ-54861911) an IC50 of 9.8 nM [2], and elenbecestat (E2609) an IC50 of 3.9 nM [3].

Alzheimer's disease amyloid-beta enzymatic assay

BACE2 Selectivity Profile of BACE1-IN-1 vs. Lanabecestat and Atabecestat

BACE1-IN-1 exhibits a BACE1/BACE2 selectivity ratio of 0.68 (IC50 BACE1=32 nM, BACE2=47 nM), indicating slightly higher potency for BACE1 over BACE2 . This contrasts with the selectivity profiles of other BACE1 inhibitors: lanabecestat demonstrates a 14-fold selectivity for BACE1 over BACE2 [1], while atabecestat shows comparable potency for both enzymes with a BACE1/BACE2 IC50 ratio of 1.75 (IC50 BACE1=9.8 nM, BACE2=5.6 nM) .

BACE2 selectivity off-target

Comparative Cathepsin D Selectivity of BACE1-IN-1 vs. Clinical BACE1 Inhibitors

BACE1-IN-1 (RO5508887/RG-7129) demonstrates >1,000-fold selectivity over cathepsin D, cathepsin E, pepsin, and renin . This selectivity window is intermediate compared to other BACE1 inhibitors: atabecestat shows >10,000-fold selectivity over cathepsin D (IC50 >100 µM) , while BACE1/2-IN-1 (compound 34) retains >3,000-fold selectivity against cathepsin D [1].

cathepsin D selectivity off-target safety

Brain Penetration Characteristics of BACE1-IN-1: Comparative Context

BACE1-IN-1 is described as a 'highly brain penetrant' BACE1 inhibitor . While quantitative brain-to-plasma ratios or Kp,uu values are not reported in available vendor technical datasheets, this qualitative designation places it among a subset of BACE1 inhibitors with confirmed CNS exposure, including lanabecestat (brain-penetrant, Ki=0.4 nM) , verubecestat (reduces CSF Aβ40 in rats with ED50=5 mg/kg) [1], and atabecestat (brain-penetrable) .

brain penetration CNS blood-brain barrier

Recommended Research Applications for BACE1-IN-1 Based on Quantitative Differentiation Evidence


Partial BACE1 Inhibition Studies Modeling Genetic Risk Reduction

Given its moderate BACE1 potency (IC50=32 nM) relative to sub-nanomolar clinical candidates, BACE1-IN-1 is well-suited for experiments requiring partial BACE1 inhibition rather than complete target blockade. Genetic evidence suggests that even a 30% reduction in BACE1 activity may be protective against Alzheimer's disease, while high levels of inhibition (>50%) were associated with cognitive worsening in clinical trials [1]. BACE1-IN-1's potency profile enables researchers to titrate inhibition levels to explore this therapeutic window.

Comparative BACE1 vs. BACE2 Functional Dissection Studies

The weak BACE1-over-BACE2 selectivity profile (BACE1 IC50=32 nM vs. BACE2 IC50=47 nM) of BACE1-IN-1 distinguishes it from highly BACE1-selective inhibitors like lanabecestat (~14-fold selectivity). This characteristic makes BACE1-IN-1 particularly valuable in experiments designed to disentangle the distinct physiological roles of BACE1 and BACE2 in amyloid processing and neuronal function , especially when used alongside BACE2-selective tool compounds as orthogonal controls.

In Vivo CNS Pharmacology Studies Requiring Brain-Penetrant BACE1 Inhibition

The confirmed brain-penetrant property of BACE1-IN-1 qualifies it for in vivo studies where central BACE1 engagement is essential. Unlike BACE1 inhibitors with poor CNS exposure, BACE1-IN-1 can be utilized in rodent models of Alzheimer's disease to examine the relationship between brain BACE1 inhibition, amyloid-β reduction, and behavioral outcomes . This application is supported by its selectivity profile (>1,000-fold over cathepsin D), which mitigates confounding off-target effects in long-term dosing paradigms.

Calibration Standard for BACE1 Inhibitor Screening Assays

BACE1-IN-1's well-characterized biochemical profile and commercial availability at high purity (≥98%) make it an appropriate reference compound for calibrating BACE1 enzymatic assays and validating high-throughput screening campaigns. Its moderate potency (IC50=32 nM) provides a useful midpoint control when benchmarking novel BACE1 inhibitors across a wide potency range, from sub-nanomolar clinical candidates to micromolar fragment hits.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for BACE1-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.